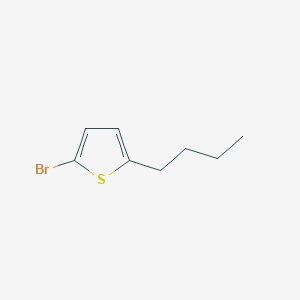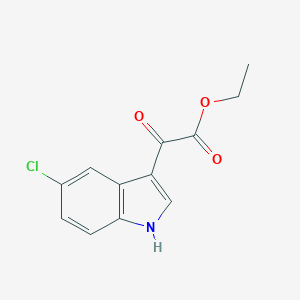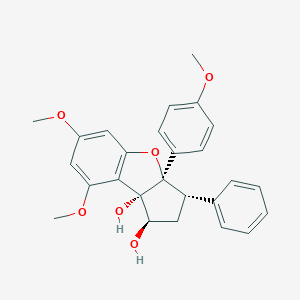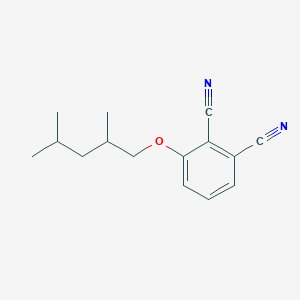
2-Benzyl-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-methoxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is also known as o-methoxybenzyl benzoate and is widely used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 2-Benzyl-3-methoxybenzoic acid is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, 2-Benzyl-3-methoxybenzoic acid can reduce inflammation and pain.
Biochemical And Physiological Effects
2-Benzyl-3-methoxybenzoic acid has been shown to have various biochemical and physiological effects. It has anti-inflammatory and analgesic properties, which make it useful in the treatment of pain and inflammation. It has also been shown to have antitumor properties, which make it a potential candidate for cancer treatment. Additionally, it has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Benzyl-3-methoxybenzoic acid is its ease of synthesis. It can be synthesized using simple and inexpensive reagents, making it a cost-effective starting material for various organic compounds. Additionally, it has a wide range of scientific research applications, making it a versatile compound for lab experiments.
However, one of the limitations of 2-Benzyl-3-methoxybenzoic acid is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-Benzyl-3-methoxybenzoic acid. One area of research could be to further investigate its mechanism of action and how it interacts with COX-2 enzyme. Another area of research could be to explore its potential as a treatment for cancer. Additionally, research could be conducted to investigate its potential as an antioxidant and its ability to protect cells from oxidative damage.
Conclusion
In conclusion, 2-Benzyl-3-methoxybenzoic acid is a versatile compound with a wide range of scientific research applications. Its ease of synthesis and unique properties make it a valuable starting material for various organic compounds. Its anti-inflammatory, analgesic, and antitumor properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential for future applications.
Synthesis Methods
The synthesis of 2-Benzyl-3-methoxybenzoic acid involves the reaction of benzyl bromide with o-anisic acid in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by recrystallization to obtain pure 2-Benzyl-3-methoxybenzoic acid.
Scientific Research Applications
2-Benzyl-3-methoxybenzoic acid has a wide range of scientific research applications. It is used in the synthesis of various organic compounds such as esters, amides, and ethers. It is also used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
properties
CAS RN |
183874-21-7 |
|---|---|
Product Name |
2-Benzyl-3-methoxybenzoic acid |
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-benzyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C15H14O3/c1-18-14-9-5-8-12(15(16)17)13(14)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
IFMZQWXUSIZGHE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O |
synonyms |
3-Methoxy-2-(phenyl Methyl) benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




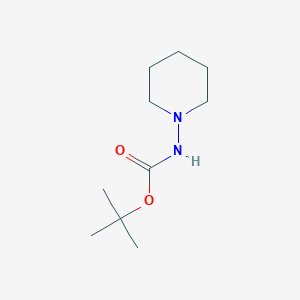

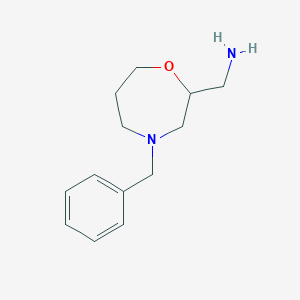
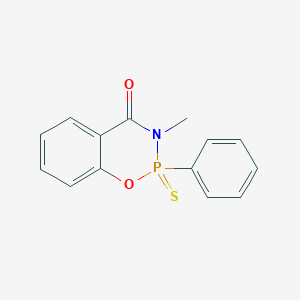
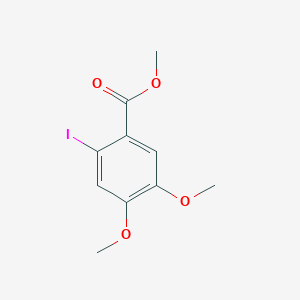
![(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B190016.png)

![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)

